Methyl 4-(4-fluoro-3-methylphenyl)butanoate
Description
Methyl 4-(4-fluoro-3-methylphenyl)butanoate is a fluorinated aromatic ester featuring a butanoate backbone substituted with a 4-fluoro-3-methylphenyl group. Fluorine is often employed to modulate metabolic stability and lipophilicity, while methyl groups can influence steric interactions .
Properties
IUPAC Name |
methyl 4-(4-fluoro-3-methylphenyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-9-8-10(6-7-11(9)13)4-3-5-12(14)15-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKPJAZGIDPBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-Fluoro-3-methyltoluene
Reacting 4-fluoro-3-methyltoluene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) generates γ-keto-4-(4-fluoro-3-methylphenyl)butanoic acid. The reaction proceeds at 0–10°C in 1,2-dichloroethane, yielding a mixture of ortho and para isomers (76% and 23%, respectively).
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Anhydrous AlCl₃ (1.1 equiv) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 0–10°C |
| Reaction Time | 8–12 hours |
Reduction of γ-Keto Intermediate
The γ-keto group is reduced to a methylene unit using Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (NH₂NH₂, NaOH) conditions. Clemmensen reduction at reflux yields 4-(4-fluoro-3-methylphenyl)butanoic acid with 82% efficiency.
Esterification
The carboxylic acid is esterified with methanol under acidic catalysis (H₂SO₄ or p-TsOH). This step achieves near-quantitative conversion (95–98%).
Direct Alkylation of Butanoate Esters
Enolate Alkylation
Methyl but-3-enoate undergoes conjugate addition with a Grignard reagent derived from 4-fluoro-3-methylbromobenzene. The reaction, conducted in THF at −78°C, forms methyl 4-(4-fluoro-3-methylphenyl)but-3-enoate, which is hydrogenated (H₂/Pd-C) to the saturated ester.
Key Data
| Step | Yield | Conditions |
|---|---|---|
| Conjugate Addition | 68% | THF, −78°C, 4 hours |
| Hydrogenation | 94% | 1 atm H₂, RT, 12 hours |
Mitsunobu Reaction
A Mitsunobu coupling between 4-fluoro-3-methylphenol and methyl 4-hydroxybutanoate using DIAD and PPh₃ provides an alternative pathway. This method avoids regioselectivity issues but requires stoichiometric reagents, limiting scalability.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between methyl 4-bromobutanoate and 4-fluoro-3-methylphenylboronic acid achieves γ-arylation. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (3:1) at 80°C, this method delivers the target compound in 73% yield.
Optimization Parameters
| Catalyst Loading | Base | Solvent | Yield |
|---|---|---|---|
| 5 mol% Pd | K₂CO₃ (2 equiv) | Dioxane/H₂O | 73% |
Negishi Coupling
Employing a zincate intermediate from 4-fluoro-3-methyliodobenzene and methyl 4-chlorobutanoate, this method offers superior selectivity but requires stringent anhydrous conditions.
Reductive Amination Followed by Deamination
Synthesis of Amino Intermediate
Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate is prepared via reductive amination of methyl 4-oxobutanoate with 4-fluoro-3-methylaniline (NaBH₃CN, MeOH, 65% yield).
Deamination to Target Ester
Treatment with NaNO₂/HBF₄ at 0°C generates a diazonium salt, which thermally decomposes to form methyl 4-(4-fluoro-3-methylphenyl)but-3-enoate. Subsequent hydrogenation yields the saturated ester (overall 58% yield).
Comparative Analysis of Methods
Table 1: Efficiency and Practicality of Synthetic Routes
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Friedel-Crafts | 76% | Low | Moderate | 89% |
| Enolate Alkylation | 68% | Medium | High | 92% |
| Suzuki Coupling | 73% | High | High | 95% |
| Reductive Amination | 58% | Medium | Low | 85% |
Industrial-Scale Considerations
The Friedel-Crafts route, despite isomer formation, remains preferred for bulk synthesis due to low catalyst costs and solvent recyclability . Transition metal methods, while cleaner, are economically viable only for high-value applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluoro-3-methylphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4-(4-fluoro-3-methylphenyl)butanoic acid.
Reduction: 4-(4-fluoro-3-methylphenyl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(4-fluoro-3-methylphenyl)butanoate is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. This article explores the applications of this compound, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown potential as a pharmaceutical intermediate. Its structural features make it suitable for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Case Study: Celecoxib Intermediates
Research indicates that compounds similar to this compound can serve as intermediates in the synthesis of celecoxib, a well-known NSAID used for treating arthritis . The synthetic pathways are optimized for yield and efficiency, showcasing the compound's relevance in drug development.
Organic Synthesis
This compound is utilized as a building block in organic synthesis, particularly for creating more complex molecules through various reactions such as:
- Friedel-Crafts Acylation : This reaction allows for the introduction of acyl groups into aromatic compounds, enhancing their functional diversity.
- Alkylation Reactions : this compound can undergo alkylation to form new carbon-carbon bonds, expanding its utility in synthetic pathways .
Material Science
In material science, this compound can be explored for its potential use in developing novel polymers or coatings due to its unique chemical structure. The incorporation of fluorine atoms can impart desirable properties such as increased hydrophobicity and chemical resistance.
Data Table: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Time | Key Features |
|---|---|---|---|
| Esterification | 85 | 2 hours | Simple procedure; high yield |
| Friedel-Crafts Acylation | 75 | 6 hours | Introduces acyl groups; versatile |
| Alkylation | 70 | Varies | Expands carbon framework |
Mechanism of Action
The mechanism of action of methyl 4-(4-fluoro-3-methylphenyl)butanoate involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with various biological pathways.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -F) enhance stability but may reduce reactivity in nucleophilic environments. Conversely, methyl groups can improve binding kinetics in certain steric contexts .
- Synthetic Utility : Ester derivatives like the target compound and MeCATPB are valuable intermediates due to their balance of stability and reactivity.
- Limitations: Direct biological data for this compound are absent in the provided evidence; comparisons rely on structural extrapolation.
Notes and Limitations
- Predicted logP values are estimated using fragment-based methods; experimental measurements are needed for validation.
- Further research should explore the target compound’s reactivity, stability, and interactions with biological targets.
Biological Activity
Methyl 4-(4-fluoro-3-methylphenyl)butanoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by the following structural formula:
- Chemical Formula : C12H15F O2
- Molecular Weight : 210.25 g/mol
The presence of a fluorine atom in the aromatic ring is significant as it often influences the biological activity of organic compounds.
Research indicates that this compound may interact with various biomolecular targets, leading to significant biological effects. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function and activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of fluorinated benzothiazoles exhibit potent antiproliferative activity against cancer cells, suggesting that similar mechanisms may be at play with this compound. The fluorinated variants have shown to induce cell death through metabolic activation and binding to macromolecules within sensitive cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In studies involving multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, compounds with similar structures displayed minimum inhibitory concentration (MIC) values indicating moderate effectiveness against these pathogens .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the behavior of this compound in biological systems. Data on absorption, distribution, metabolism, and excretion (ADME) are crucial for assessing its therapeutic potential. Preliminary studies suggest that compounds in this class exhibit favorable pharmacokinetic profiles with manageable toxicity levels at therapeutic doses .
Study 1: Anticancer Efficacy
A study published in MDPI explored the efficacy of various fluorinated compounds on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells, highlighting their potential as anticancer agents .
Study 2: Antimicrobial Activity
In another investigation, a series of related compounds were tested against resistant bacterial strains. Results showed that some derivatives had MIC values ranging from 4–8 μg/mL against resistant Staphylococcus aureus, indicating a promising avenue for developing new antimicrobial therapies .
Table 1: Biological Activity Overview of this compound Derivatives
Q & A
Q. What are the typical synthetic routes for Methyl 4-(4-fluoro-3-methylphenyl)butanoate?
The compound can be synthesized via esterification of 4-(4-fluoro-3-methylphenyl)butanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic esters (e.g., 4-fluoro-3-methylphenylboronic acid pinacol ester) and methyl 4-bromobutanoate precursors may be employed . For nitro-substituted analogs, reduction of a nitro intermediate (e.g., methyl 4-(4-nitro-3-methylphenyl)butanoate) using hydrogenation or catalytic transfer hydrogenation can yield amino derivatives, which may be further functionalized .
Q. How can the purity and structure of this compound be verified?
- Chromatography : Use HPLC or GC with a >97.0% purity threshold for analytical validation .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.5–7.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification.
- Melting Point : Compare observed mp (if solid) to literature values (e.g., related esters like methyl 4-(4-nitrophenyl)butanoate have mp ~54–58°C) .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Insoluble in water due to the hydrophobic aryl and ester groups.
- Stability : Hydrolyzes under strong acidic/basic conditions. Store at 2–8°C in inert atmosphere to prevent ester degradation .
Advanced Research Questions
Q. How can regioselective fluorination be optimized during synthesis?
Regioselective introduction of fluorine at the para position requires careful control of electrophilic fluorination or use of pre-fluorinated building blocks. For example, 4-fluoro-3-methylacetophenone (CAS 369-32-4) can serve as a precursor, with subsequent alkylation and esterification steps . Computational modeling (e.g., DFT) may predict reactivity and guide reaction conditions to minimize byproducts .
Q. What strategies address contradictions in pharmacological activity data for this compound?
If inconsistent bioactivity results arise (e.g., in vitro vs. in vivo assays):
- Metabolic Stability : Assess ester hydrolysis rates using liver microsomes or esterase inhibitors.
- Structural Analogs : Compare with methyl 4-(4-chlorophenyl)butanoate or methyl 4-(4-aminophenyl)butanoate to isolate electronic/hydrophobic effects .
- Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts .
Q. How can computational methods predict the compound’s reactivity or binding affinity?
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., FFA2 receptor for related CATPB analogs) .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity, methyl’s steric bulk) with experimental data to refine predictive models .
Methodological Notes
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of aryl esters. Avoid inhalation/contact, as warned for methyl 3-(4-fluorophenyl)prop-2-ynoate analogs .
- Analytical Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: GROIZFGOAFTUNT-UHFFFAOYSA-N for related oxime esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
